1-(1-Methylpiperidin-4-yl)ethanone hydrochloride
Description
1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is a piperidine derivative characterized by a methyl group on the nitrogen atom of the piperidine ring and an acetyl group at the 4-position. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 193.67 g/mol. This compound is structurally related to several pharmacologically active piperidine derivatives, which often exhibit biological activities such as antimicrobial, anti-inflammatory, and antiviral properties .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H |
InChI Key |
PKAOFWFXPDRKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCN(CC1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride typically involves the reaction of 1-methylpiperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also bind to receptor sites, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride with its analogs:
Key Observations :
- Amino groups (e.g., 4-NH₂ in 1-Acetyl-4-aminopiperidine HCl) introduce hydrogen-bonding capacity, which may improve water solubility and bioavailability . Methylamino (4-NHCH₃) and dimethylamino (4-N(CH₃)₂) substituents further modulate electronic and steric properties, influencing receptor binding in pharmacological contexts .
Biological Activity
1-(1-Methylpiperidin-4-yl)ethanone hydrochloride, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a piperidine ring with a methyl substitution and an ethanone moiety, which contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 173.67 g/mol.
Biological Activity Overview
Research indicates that 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential as an analgesic and anxiolytic agent. The compound's structure suggests possible interactions with various neurotransmitter systems, notably dopamine and serotonin pathways, which are crucial in mood regulation and pain perception.
The biological activity of this compound is hypothesized to involve:
- Dopamine D2 Receptor Interaction : Modulating dopaminergic signaling may influence mood and reward pathways.
- Serotonin 5-HT Receptor Interaction : Potentially affecting anxiety and depression-related behaviors.
Case Studies
- Neuropharmacological Effects : Preliminary studies have demonstrated that 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride can significantly reduce anxiety-like behaviors in animal models. This was assessed through the elevated plus maze and open field tests, where treated subjects exhibited increased exploratory behavior compared to controls.
- Analgesic Properties : In pain models, such as the formalin test, the compound showed a dose-dependent reduction in pain responses, indicating its potential utility in pain management therapies.
Comparative Studies
A comparative analysis with structurally similar compounds revealed insights into the unique properties of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| 4-(1-Methylpiperidin-4-yl)benzoic acid | 281234-85-3 | Piperidine ring with a benzoic acid moiety | Potential anti-inflammatory properties |
| 1-(4-Methylpiperidin-4-yl)ethanone | 1609400-52-3 | Similar piperidine structure | Investigated for analgesic effects |
| N-(1-Methylpiperidin-4-yl)acetamide | N/A | Acetamide derivative of piperidine | Explored for neuroprotective effects |
Safety and Toxicology
The safety profile of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride has been evaluated in various studies. It is classified as harmful if swallowed (H302) and can cause skin irritation (H315). These findings necessitate careful handling and further investigation into its long-term effects and safety in clinical settings .
Q & A
Q. What are the key steps and reagents involved in synthesizing 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : React 4-piperidone hydrochloride with methylamine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the methylpiperidine intermediate.
- Step 2 : Acetylation of the intermediate using acetyl chloride or acetic anhydride under controlled conditions (50–100°C in ethanol/methanol) to yield the ketone.
- Step 3 : Hydrochloride salt formation via reaction with HCl gas or concentrated HCl in a non-aqueous solvent. Key reagents include sodium hydride for deprotonation and ethanol as a solvent .
Q. How can researchers confirm the purity and structural identity of this compound?
A combination of analytical techniques is recommended:
- NMR Spectroscopy : H and C NMR to verify the presence of methylpiperidine and acetyl groups.
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] for CHClNO).
- Elemental Analysis : To validate the chloride content in the hydrochloride salt. Cross-validation of data from these methods ensures structural accuracy .
Q. What safety precautions are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in a sealed container under dry conditions at room temperature.
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can tautomeric or conformational ambiguities be resolved during structural characterization?
- Variable-Temperature NMR : Monitor dynamic equilibria (e.g., enol-oxo tautomerism) by acquiring spectra at different temperatures (e.g., 25°C to −40°C).
- X-ray Crystallography : Use SHELXL for high-resolution structure determination to resolve tautomeric forms. highlights SHELX’s robustness for small-molecule refinement despite its legacy code limitations .
Q. What strategies address contradictions between spectroscopic and crystallographic data?
- Dynamic Effects in NMR : Account for solvent-dependent shifts or conformational flexibility.
- Computational Modeling : Compare experimental NMR/X-ray data with DFT-optimized structures (e.g., using Gaussian or ORCA).
- Batch Variability Analysis : Replicate synthesis and characterization to rule out impurities or crystallization artifacts .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution rates.
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, reagent ratios, and reaction time. suggests ethanol/methanol at 50–100°C improves cyclization efficiency .
Q. What advanced techniques are suitable for studying its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs).
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Notes
- Data Validation : Always cross-check NMR assignments with 2D experiments (COSY, HSQC) to avoid misinterpretation .
- Crystallography Workflow : For SHELX users, refine structures iteratively using SHELXL’s restraints for disordered moieties .
- Reaction Scalability : Transition from batch to continuous flow processes for gram-scale synthesis while maintaining purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
